2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl-
Overview
Description
2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl-: is a heterocyclic compound that belongs to the benzoxazine family. These compounds are characterized by a benzene ring fused to an oxazine ring. The specific structure of 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- includes two methyl groups at the 3 and 8 positions, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One common method for synthesizing 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- involves the Mannich reaction. This reaction typically uses a phenol, an amine, and formaldehyde.
Cycloaddition: Another method involves cycloaddition reactions, where a substituted phenol reacts with formaldehyde and an amine under controlled conditions.
Industrial Production Methods: Industrial production of 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- often employs high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Scientific Research Applications
Chemistry:
Polymer Science: 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- is used in the synthesis of polybenzoxazines, which are valuable in creating high-performance polymers.
Biology and Medicine:
Antibacterial and Antifungal Agents: The compound has shown significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory: Some derivatives have demonstrated anti-inflammatory properties, useful in treating various inflammatory conditions.
Industry:
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- involves its interaction with various molecular targets. For instance, it can cause a loss in mitochondrial membrane potential, leading to the activation of caspases involved in apoptotic pathways . This mechanism is particularly relevant in its anti-cancer activities.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,3-Benzoxazine: Similar in structure but lacks the methyl groups at positions 3 and 8.
4H-1,3-Benzoxazin-4-one: Another benzoxazine derivative with different oxidation states and biological activities.
Uniqueness:
Properties
IUPAC Name |
3,8-dimethyl-2,4-dihydro-1,3-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-3-5-9-6-11(2)7-12-10(8)9/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTFTJLTMNDZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CN(CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188836 | |
Record name | 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3534-32-5 | |
Record name | 3,8-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003534325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC85472 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1,3-Benzoxazine, 3,4-dihydro-3,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X44522D92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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